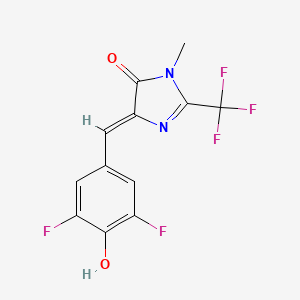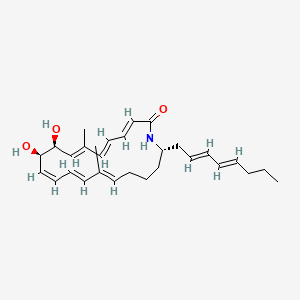
Bromo-C4-PEG4-t-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bromo-C4-PEG4-t-butyl ester: is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is characterized by the presence of a bromide group and a t-butyl protected carboxyl group. The compound is commonly used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bromo-C4-PEG4-t-butyl ester typically involves the reaction of a PEG derivative with a brominating agent. The reaction conditions often include the use of solvents such as dichloromethane (DCM) or dimethylformamide (DMF) and may require the presence of a base to facilitate the reaction. The t-butyl group is introduced to protect the carboxyl group during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the product. The compound is typically produced in bulk quantities and stored under controlled conditions to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions: Bromo-C4-PEG4-t-butyl ester primarily undergoes nucleophilic substitution reactions due to the presence of the bromide group, which is a good leaving group. The t-butyl protected carboxyl group can be deprotected under acidic conditions to yield the free carboxyl group .
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. The reaction is typically carried out in polar aprotic solvents such as DMF or DCM.
Deprotection: Acidic conditions, such as the use of trifluoroacetic acid (TFA), are employed to remove the t-butyl protecting group
Major Products: The major products formed from these reactions include PEG derivatives with various functional groups, depending on the nucleophile used in the substitution reaction .
Applications De Recherche Scientifique
Bromo-C4-PEG4-t-butyl ester has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a linker in the synthesis of PROTACs, which are used to study protein degradation pathways.
Biology: Employed in the development of targeted protein degradation tools to investigate cellular processes.
Medicine: Utilized in drug discovery and development, particularly in the design of novel therapeutic agents that target specific proteins for degradation.
Industry: Applied in the production of high-purity PEG derivatives for various industrial applications .
Mécanisme D'action
The mechanism of action of Bromo-C4-PEG4-t-butyl ester involves its use as a linker in PROTACs. PROTACs contain two different ligands connected by a linker; one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. The PROTAC brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparaison Avec Des Composés Similaires
Bromo-PEG4-t-butyl ester: Similar structure but with a different PEG chain length.
Bromo-C4-PEG3-t-butyl ester: Another variant with a shorter PEG chain
Uniqueness: Bromo-C4-PEG4-t-butyl ester is unique due to its specific PEG chain length and the presence of both a bromide group and a t-butyl protected carboxyl group. This combination of features makes it particularly useful as a linker in the synthesis of PROTACs, providing the necessary solubility and reactivity for efficient protein degradation .
Propriétés
Formule moléculaire |
C17H33BrO6 |
|---|---|
Poids moléculaire |
413.3 g/mol |
Nom IUPAC |
tert-butyl 3-[2-[2-[2-(4-bromobutoxy)ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C17H33BrO6/c1-17(2,3)24-16(19)6-9-21-11-13-23-15-14-22-12-10-20-8-5-4-7-18/h4-15H2,1-3H3 |
Clé InChI |
UAYMCNUHALDOOY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-(diethylamino)-N-[4-[[4-[2-(diethylamino)ethyl-ethylamino]phenyl]diazenyl]phenyl]acetamide](/img/structure/B15144300.png)




![nonasodium;(2S,3S,4S,5R,6R)-6-[(2R,3R,4S,5R,6R)-6-[(2R,3S,4S,5R,6R)-2-carboxylato-4,5-dimethoxy-6-[(2R,3R,4S,5R,6S)-6-methoxy-4,5-disulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-disulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-4,5-dimethoxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trimethoxy-6-(sulfonatooxymethyl)oxan-2-yl]oxyoxane-2-carboxylate](/img/structure/B15144343.png)
